Alicaforsen

Descripción

Propiedades

Número CAS |

185229-68-9 |

|---|---|

Fórmula molecular |

C192H225N75O98P19S19-19 |

Peso molecular |

6349 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-4-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C192H244N75O98P19S19/c1-76-40-256(190(286)245-169(76)270)136-30-89(357-376(299,395)314-50-106-84(25-131(334-106)251-15-7-122(196)230-185(251)281)351-370(293,389)312-49-105-87(28-134(333-105)254-18-10-125(199)233-188(254)284)355-374(297,393)323-59-115-97(38-145(343-115)266-74-225-154-167(266)238-180(208)243-175(154)276)364-381(304,400)319-55-111-90(31-137(339-111)257-41-77(2)170(271)246-191(257)287)356-375(298,394)313-46-102-81(22-128(330-102)248-12-4-119(193)227-182(248)278)348-366(289,385)308-44-100-79(269)20-127(328-100)259-67-218-147-156(201)210-63-214-160(147)259)110(338-136)54-318-380(303,399)359-92-33-139(260-68-219-148-157(202)211-64-215-161(148)260)340-112(92)56-320-373(296,392)354-88-29-135(255-19-11-126(200)234-189(255)285)336-108(88)52-316-379(302,398)363-96-37-144(265-73-224-153-166(265)237-179(207)242-174(153)275)346-118(96)62-326-384(307,403)365-98-39-146(267-75-226-155-168(267)239-181(209)244-176(155)277)344-116(98)60-324-377(300,396)358-91-32-138(258-42-78(3)171(272)247-192(258)288)337-109(91)53-317-371(294,390)352-85-26-132(252-16-8-123(197)231-186(252)282)335-107(85)51-315-378(301,397)362-95-36-143(264-72-223-152-165(264)236-178(206)241-173(152)274)345-117(95)61-325-383(306,402)361-94-35-141(262-70-221-150-159(204)213-66-217-163(150)262)342-114(94)58-322-382(305,401)360-93-34-140(261-69-220-149-158(203)212-65-216-162(149)261)341-113(93)57-321-372(295,391)353-86-27-133(253-17-9-124(198)232-187(253)283)332-104(86)48-311-369(292,388)350-83-24-130(250-14-6-121(195)229-184(250)280)331-103(83)47-310-368(291,387)349-82-23-129(249-13-5-120(194)228-183(249)279)329-101(82)45-309-367(290,386)347-80-21-142(327-99(80)43-268)263-71-222-151-164(263)235-177(205)240-172(151)273/h4-19,40-42,63-75,79-118,127-146,268-269H,20-39,43-62H2,1-3H3,(H,289,385)(H,290,386)(H,291,387)(H,292,388)(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H2,193,227,278)(H2,194,228,279)(H2,195,229,280)(H2,196,230,281)(H2,197,231,282)(H2,198,232,283)(H2,199,233,284)(H2,200,234,285)(H2,201,210,214)(H2,202,211,215)(H2,203,212,216)(H2,204,213,217)(H,245,270,286)(H,246,271,287)(H,247,272,288)(H3,205,235,240,273)(H3,206,236,241,274)(H3,207,237,242,275)(H3,208,238,243,276)(H3,209,239,244,277)/p-19/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,366?,367?,368?,369?,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?/m0/s1 |

Clave InChI |

ZMJWRJKGPUDEOX-LMXUULCNSA-A |

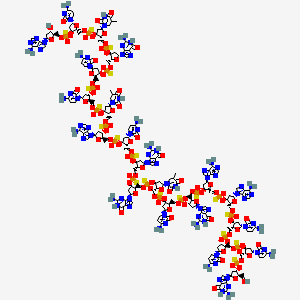

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@@H]8COP(=S)([O-])O[C@H]9C[C@@H](O[C@@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O |

Secuencia |

GCCCAAGCTGGCATCCGTCA |

Sinónimos |

alicaforsen alicaforsen sodium ISIS 2302 ISIS-2302 |

Origen del producto |

United States |

Foundational & Exploratory

Alicaforsen: A Technical Guide to its Mechanism of Action in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic, relapsing inflammation of the gastrointestinal tract. A crucial element in the pathophysiology of IBD is the excessive trafficking and recruitment of leukocytes from the bloodstream into the intestinal mucosa. This process is mediated by a family of cell surface glycoproteins known as cell adhesion molecules (CAMs).[1][2]

Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily, is a key CAM that is minimally expressed in healthy intestinal tissue but significantly upregulated on the surface of vascular endothelial and epithelial cells during active inflammation.[3][4][5] This upregulation facilitates the firm adhesion and subsequent migration of leukocytes into the tissue, perpetuating the inflammatory cascade.[6][7] Given its central role, ICAM-1 has emerged as a prime therapeutic target.

Alicaforsen is a first-generation antisense oligonucleotide (ASO) specifically designed to inhibit the production of human ICAM-1.[1][3] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Role of ICAM-1 in IBD Pathophysiology

ICAM-1 is a transmembrane protein whose expression is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[5][8] In the context of IBD, these cytokines are abundant in the inflamed gut mucosa. The binding of these cytokines to their receptors on endothelial and epithelial cells activates intracellular signaling pathways, most notably the NF-κB pathway, which leads to the transcription of the ICAM-1 gene.[8]

Once synthesized, the ICAM-1 protein is expressed on the cell surface, where it functions as a ligand for the β2 integrins LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18) found on the surface of leukocytes.[6] The interaction between ICAM-1 and these integrins is a critical step in the leukocyte adhesion cascade, responsible for arresting circulating leukocytes at the site of inflammation and enabling their transmigration across the vascular endothelium into the intestinal tissue.[6][7] This influx of immune cells amplifies and sustains the inflammatory response characteristic of IBD.[9][10]

This compound: Molecular Mechanism of Action

This compound is a 20-base phosphorothioate-modified antisense oligonucleotide with the sequence 5'-GCC-CAA-GCT-GGC-ATC-CGT-CA-3'.[11] This sequence is precisely complementary to a segment of the 3' untranslated region of the human ICAM-1 messenger RNA (mRNA). The phosphorothioate (B77711) modification involves replacing a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone, which confers resistance to degradation by endogenous nucleases and enhances its pharmacokinetic profile.

The mechanism of action is dependent on the ubiquitous endogenous enzyme, Ribonuclease H (RNase H).[4][12] The process unfolds as follows:

-

Hybridization: this compound, a single-stranded DNA analogue, enters the cell and binds with high specificity to its complementary sequence on the target ICAM-1 mRNA molecule.[11][13]

-

Heteroduplex Formation: This binding creates a DNA:RNA heteroduplex structure.[13][14]

-

RNase H Recruitment and Cleavage: The DNA:RNA hybrid is a natural substrate for RNase H.[12] The enzyme recognizes this structure and selectively cleaves the RNA strand, effectively destroying the ICAM-1 mRNA.[4][14][15]

-

Inhibition of Translation: With the mRNA template degraded, the ribosomal machinery cannot translate it into the ICAM-1 protein.[1][11]

-

Downregulation of ICAM-1 Expression: The net result is a significant, selective reduction in the synthesis of ICAM-1 protein, leading to decreased expression on cell surfaces.[13][14]

By preventing the production of ICAM-1, this compound effectively reduces the capacity for leukocyte adhesion and infiltration into the intestinal mucosa, thereby mitigating the inflammatory response.[1]

References

- 1. This compound therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-adhesion molecule therapy for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Colonic epithelial cells induce endothelial cell expression of ICAM-1 and VCAM-1 by a NF-κB-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased cell adhesion molecules, PECAM-1, ICAM-3, or VCAM-1, predict increased risk for flare in patients with quiescent inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intercellular adhesion molecule-1 (ICAM-1) in ulcerative colitis: presence, visualization, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Alicaforsen: A Technical Guide to an ICAM-1 Antisense Oligonucleotide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Alicaforsen (formerly ISIS 2302), a 20-base phosphorothioate (B77711) antisense oligonucleotide designed to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). This compound represents a targeted therapeutic approach for inflammatory diseases, particularly inflammatory bowel disease (IBD), by modulating the inflammatory cascade at the genetic level.

Core Concept: Antisense Oligonucleotide Technology

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleotide chains designed to be complementary to a specific messenger RNA (mRNA) sequence.[1] By binding to the target mRNA through Watson-Crick base pairing, ASOs can modulate the expression of the corresponding protein. This can occur through several mechanisms, most commonly by promoting the degradation of the target mRNA.[2] This targeted approach allows for high specificity in down-regulating disease-causing proteins.[3][4]

Mechanism of Action: this compound Targeting ICAM-1

This compound's therapeutic action is rooted in its specific inhibition of ICAM-1 production.[5][6] The process is initiated by the hybridization of this compound to its complementary sequence within the 3'-untranslated region of the human ICAM-1 mRNA.[7][8] This binding event forms a DNA:RNA heteroduplex.[6][9] This hybrid molecule is a substrate for RNase H (Ribonuclease H), a ubiquitous endogenous enzyme that selectively cleaves the RNA strand of such duplexes.[8][10] The degradation of the ICAM-1 mRNA prevents it from being translated by ribosomes, thereby reducing the synthesis and subsequent cell-surface expression of the ICAM-1 protein.[10][11]

References

- 1. Targeting Endothelial Ligands: ICAM-1/alicaforsen, MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis | Hosten | Gastroenterology Research [gastrores.org]

- 3. researchgate.net [researchgate.net]

- 4. A randomised, controlled, double blind, escalating dose study of this compound enema in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of pouchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of ICAM-1 antisense oligonucleotide on the tubulointerstitium in mice with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isis Pharmaceuticals Announces Results of this compound Phase 3 Clinical Trials in Patients With Crohn's Disease | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 11. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Biology of Alicaforsen: A Technical Guide to its Effect on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alicaforsen, also known as ISIS 2302, is a first-generation antisense oligonucleotide designed to specifically target and modulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1] Overexpression of ICAM-1 is a key factor in the inflammatory cascade associated with various diseases, including inflammatory bowel disease (IBD), by mediating leukocyte adhesion and trafficking to sites of inflammation.[1][2] This technical guide provides an in-depth overview of the molecular biology of this compound's effect on gene expression, focusing on its mechanism of action, available data on its impact on ICAM-1 levels, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Antisense Inhibition of ICAM-1

This compound is a 20-base phosphorothioate (B77711) oligodeoxynucleotide with a sequence complementary to a specific region of the human ICAM-1 messenger RNA (mRNA).[1] Its mechanism of action is centered on the principles of antisense technology, leading to a highly specific reduction in ICAM-1 protein expression.[1]

The process begins with the hybridization of this compound to the ICAM-1 mRNA, forming a DNA-RNA heteroduplex. This hybrid molecule is then recognized and cleaved by RNase H, a ubiquitous intracellular enzyme.[1] This enzymatic degradation of the ICAM-1 mRNA prevents its translation into protein, thereby reducing the amount of functional ICAM-1 on the cell surface.[1]

Impact on ICAM-1 Gene Expression: A Summary of Findings

While numerous clinical and preclinical studies have investigated the efficacy of this compound, detailed quantitative data on its direct impact on ICAM-1 gene and protein expression are not consistently reported in a standardized format. The available data, however, qualitatively and semi-quantitatively support the intended mechanism of action.

Preclinical In Vitro and In Vivo Data

Preclinical studies have demonstrated that this compound and its analogs lead to a specific reduction in ICAM-1 mRNA and protein expression in various cell lines and animal models of inflammation.[1] Treatment with ISIS 2302 in vitro results in a highly specific reduction in ICAM-1 mRNA and consequently markedly lowers ICAM-1 protein expression.[1]

| Study Type | Model | Key Findings on ICAM-1 Expression | Reference |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | Dose-dependent inhibition of cytokine-induced ICAM-1 expression. | [1] |

| In Vivo | Murine models of colitis | Reduced ICAM-1 expression in inflamed colonic tissue. | [1] |

| In Vivo | Rat models of ileitis | Marked reduction in endothelial ICAM-1 expression. | [3] |

Clinical Trial Data

Clinical trials in patients with inflammatory bowel diseases have provided some evidence of this compound's effect on ICAM-1 expression, although quantitative data is sparse.

| Clinical Trial Phase | Disease | Method of ICAM-1 Assessment | Key Findings on ICAM-1 Expression | Reference |

| Phase II | Crohn's Disease | Immunohistochemistry of intestinal mucosal biopsies | Decreases in intestinal mucosal ICAM-1 expression. | [4] |

| Phase III | Crohn's Disease | Not specified | Steroid-free remission correlated with drug exposure, suggesting target engagement. | [5] |

| Phase II | Ulcerative Colitis | Not specified | Clinical improvement suggests a local effect on inflammation, consistent with ICAM-1 reduction. | [6] |

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experimental methodologies used to assess the effect of this compound on ICAM-1 expression. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Assessment of ICAM-1 mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for treating a human cell line (e.g., HUVEC or a colonic epithelial cell line) with this compound and subsequently measuring ICAM-1 mRNA levels.

Materials:

-

Human cell line (e.g., HUVEC)

-

Cell culture medium and supplements

-

This compound

-

Inflammatory stimulus (e.g., TNF-α)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for human ICAM-1 and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce ICAM-1 expression by adding an inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 4-6 hours).

-

-

RNA Extraction:

-

Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

-

Follow the manufacturer's protocol for total RNA extraction, including a DNase treatment step to remove genomic DNA contamination.

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for ICAM-1 or the housekeeping gene, and cDNA template.

-

Perform the qPCR reaction using a real-time PCR detection system with appropriate cycling conditions.

-

-

Data Analysis:

-

Calculate the relative expression of ICAM-1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

-

Quantification of ICAM-1 Protein by Western Blot

This protocol describes the detection and semi-quantification of ICAM-1 protein in cell lysates or tissue homogenates following this compound treatment.

Materials:

-

Cell or tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ICAM-1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Lyse cells or homogenize tissue in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Perform densitometric analysis of the bands and normalize the ICAM-1 signal to the loading control.

-

Assessment of ICAM-1 Expression in Tissue by Immunohistochemistry (IHC)

This protocol outlines the steps for visualizing the localization and relative abundance of ICAM-1 protein in paraffin-embedded intestinal biopsies.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody against ICAM-1

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

-

-

Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-ICAM-1 antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with streptavidin-HRP.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope and score the intensity and distribution of ICAM-1 staining.

-

Signaling Pathways Influenced by this compound

By downregulating ICAM-1, this compound primarily impacts the inflammatory signaling cascade that governs leukocyte adhesion and transmigration. ICAM-1 expression is upregulated by pro-inflammatory cytokines such as TNF-α and IL-1β, which are key players in the pathogenesis of IBD. The transcription of the ICAM-1 gene is largely controlled by the NF-κB signaling pathway. Therefore, while this compound directly targets the ICAM-1 mRNA, its downstream effects interrupt a critical step in the inflammatory response orchestrated by these pathways.

Conclusion

This compound represents a targeted therapeutic approach that directly modulates gene expression to achieve a clinical effect. Its antisense mechanism, leading to the RNase H-mediated degradation of ICAM-1 mRNA, has been well-characterized. While clinical trial data on molecular endpoints are not extensively available in a quantitative format, the collective evidence from preclinical and clinical studies supports its intended mechanism of downregulating ICAM-1 to reduce leukocyte trafficking and inflammation. The experimental protocols provided in this guide serve as a foundation for researchers aiming to further investigate the molecular effects of this compound and similar antisense therapies. Future studies with systematic and quantitative assessment of ICAM-1 expression will be crucial for a more comprehensive understanding of its molecular pharmacology and for optimizing its therapeutic application.

References

- 1. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an antisense inhibitor of ICAM-1, as treatment for chronic refractory pouchitis after proctocolectomy: A case series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICAM-1 and VCAM-1 antisense oligonucleotides attenuate in vivo leucocyte adherence and inflammation in rat inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an Antisense Inhibitor of Intercellular Adhesion Molecule-1, in the Treatment for Left-Sided Ulcerative Colitis and Ulcerative Proctitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early-Stage Development of Alicaforsen (ISIS 2302): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Alicaforsen, also known as ISIS 2302, is a pioneering antisense oligonucleotide therapeutic developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals).[1][2] It is a 20-base phosphorothioate (B77711) oligodeoxynucleotide specifically designed to inhibit the expression of human Intercellular Adhesion Molecule-1 (ICAM-1).[3][4] ICAM-1 is a key cell surface glycoprotein (B1211001) that is over-expressed in various inflammatory conditions, including inflammatory bowel disease (IBD), where it mediates leukocyte adhesion and trafficking to inflamed tissues.[5][6] This document provides a detailed technical guide on the foundational research and discovery of this compound, covering its mechanism of action, preclinical data, and early-phase clinical trial results and protocols.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of ICAM-1 gene expression.[5] Its design is complementary to a specific sequence of the ICAM-1 messenger RNA (mRNA).[3] The core mechanism relies on the ubiquitous intracellular enzyme RNase H.[1][7]

-

Hybridization: this compound enters the cell and binds with high specificity to its target ICAM-1 mRNA sequence, forming a DNA:RNA heteroduplex.[3][6]

-

RNase H Cleavage: This DNA:RNA hybrid is a substrate for RNase H, which selectively cleaves the RNA strand of the duplex.[8][9]

-

Inhibition of Protein Translation: The cleavage of the ICAM-1 mRNA renders it ineffective, preventing its translation into the ICAM-1 protein.[3][8]

-

Reduced Inflammation: By shutting down the production of ICAM-1, this compound reduces the adhesion and migration of leukocytes to inflamed tissues, thereby mitigating the inflammatory response.[1][5]

Preclinical Research

Early preclinical studies established the foundation for this compound's clinical development. In vitro experiments using various human cell lines demonstrated that ISIS 2302 could effectively inhibit the upregulation of ICAM-1 expression in a dose-dependent manner.[4]

Subsequent in vivo studies utilized murine and rat analogues of ISIS 2302 in a wide range of animal models of human inflammatory diseases, including colitis and organ transplantation.[9] These studies showed that systemic administration of the antisense oligonucleotide was effective at doses ranging from 0.06 to 10 mg/kg, leading to a reduction in ICAM-1 expression in target tissues and a corresponding decrease in inflammation.[4] Pharmacokinetic analyses in animals, including primates, revealed a plasma distribution half-life of 30-60 minutes, while tissue elimination half-lives were significantly longer, ranging from 1 to 5 days.[4]

Early-Stage Clinical Development and Protocols

This compound's clinical development began with Phase I trials to assess safety and pharmacokinetics, followed by Phase II trials to evaluate efficacy in several inflammatory diseases.[4]

Experimental Protocols

Phase I Intravenous (IV) Studies:

-

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of intravenously administered this compound.

-

Methodology: Healthy volunteers received single and multiple ascending doses of this compound, typically ranging from 0.06 to 2 mg/kg, administered via a 2-hour intravenous infusion.[4] Dosing was often scheduled for every other day for multiple-dose cohorts.[9] Pharmacokinetic parameters were measured in plasma, and safety was monitored through clinical assessments and laboratory tests.[4]

Phase IIa Crohn's Disease (IV) Studies:

-

Objective: To assess the remission-inducing and steroid-sparing properties of this compound in patients with active, steroid-dependent Crohn's disease.[9]

-

Methodology: A pilot study enrolled 20 patients with moderately active Crohn's disease (CDAI 200–350) who were dependent on corticosteroids.[9] Patients received this compound at doses of 0.5–2 mg/kg via intravenous infusion 13 times over a four-week period. A larger, double-blind, placebo-controlled trial later randomized 299 patients to receive either a placebo or this compound (2 mg/kg) intravenously three times a week for two or four weeks.[9] The primary endpoint was steroid-free remission, defined as a Crohn's Disease Activity Index (CDAI) score below 150 while off steroids at week 14.[9]

Phase II Ulcerative Colitis (Enema) Studies:

-

Objective: To evaluate the safety and efficacy of a topical enema formulation of this compound in patients with active, distal ulcerative colitis (UC).[10]

-

Methodology: A dose-ranging, double-blind, placebo-controlled study enrolled 40 patients with active UC.[3] They received nightly this compound enemas at varying doses for six weeks.[1] Another open-label study treated 12 patients with chronic, unremitting pouchitis with a 240 mg this compound enema nightly for six weeks.[11] The primary objective was to evaluate the reduction in the Disease Activity Index (DAI) at the end of the treatment period.[10]

Quantitative Data from Key Early-Stage Trials

The following tables summarize the results from pivotal early-phase clinical studies.

Table 1: Phase II IV this compound in Crohn's Disease

| Study Design | Patient Population | N | Dosage | Key Outcomes |

| Open-Label Pilot | Moderately active, steroid-dependent CD | 20 | 0.5-2 mg/kg IV (13 infusions over 4 weeks) | Suggested durable remission and steroid-sparing effects.[9] |

| Open-Label | Active CD | 22 | ~4-5 mg/kg IV (3x/week for 4 weeks) | 59% achieved clinical response (70-point CDAI reduction); 41% achieved clinical remission (CDAI ≤ 150).[2] |

| Double-Blind, Placebo-Controlled | Active, steroid-dependent CD | 299 | 2 mg/kg IV (3x/week for 2 or 4 weeks) | Primary endpoint not met; however, a higher rate of successful steroid withdrawal was seen in the treatment group (78% vs 64%).[9] |

Table 2: Phase II this compound Enema in Ulcerative Colitis & Pouchitis

| Study Design | Patient Population | N | Dosage | Key Outcomes |

| Double-Blind, Placebo-Controlled | Active UC | 40 | Escalating doses (nightly enema for 6 weeks) | 70% improvement in DAI for this compound group vs. 28% for placebo.[3] |

| Open-Label | Chronic, unremitting pouchitis | 12 | 240 mg (nightly enema for 6 weeks) | 58% remission rate; 46% reduction in main disease activity index.[3][11] |

ICAM-1 Signaling in Inflammation and Therapeutic Intervention

ICAM-1 plays a central role in the inflammatory cascade. Pro-inflammatory cytokines like TNF-α and IL-1, which are abundant in the inflamed gut of IBD patients, stimulate endothelial cells to upregulate the expression of adhesion molecules, including ICAM-1. This molecule then acts as a ligand for integrins (e.g., LFA-1) on the surface of leukocytes. The binding of leukocytes to the endothelium via the ICAM-1/LFA-1 interaction is a critical step for their firm adhesion and subsequent transmigration from the bloodstream into the surrounding tissue, where they perpetuate the inflammatory response. This compound intervenes at the genetic level to prevent the synthesis of the ICAM-1 protein, thereby disrupting this critical trafficking process.

Conclusion

The early-stage research and discovery of this compound (ISIS 2302) established its novel mechanism of action as an antisense inhibitor of ICAM-1. Preclinical studies confirmed its ability to reduce ICAM-1 expression and mitigate inflammation. While initial Phase III trials of an intravenous formulation for Crohn's disease did not meet their primary endpoints, they provided valuable pharmacodynamic insights.[9][12] Conversely, early trials of a topical enema formulation for ulcerative colitis and pouchitis showed promising results, demonstrating significant clinical improvement and a durable response.[1][11] These foundational studies were critical in shaping the subsequent development of this compound, highlighting the potential of localized antisense therapy for inflammatory bowel diseases and paving the way for its investigation in later-phase trials for pouchitis.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (ISIS 2302) Improves Potential for Responses and Remissions | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 3. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ISIS 2302, an antisense inhibitor of intercellular adhesion molecule 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound. Isis Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis | Hosten | Gastroenterology Research [gastrores.org]

- 12. Isis Pharmaceuticals Announces Results of this compound Phase 3 Clinical Trials in Patients With Crohn's Disease | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 13. Atlantic Healthcare begins Phase III trial of this compound to treat pouchitis - Clinical Trials Arena [clinicaltrialsarena.com]

Preclinical Evidence for Alicaforsen in Ulcerative Colitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alicaforsen (formerly ISIS 2302) is an antisense oligonucleotide designed to specifically inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is a key cell surface glycoprotein (B1211001) that is upregulated on endothelial and epithelial cells in response to pro-inflammatory stimuli, playing a crucial role in the recruitment and trafficking of leukocytes to sites of inflammation. In the context of ulcerative colitis (UC), the overexpression of ICAM-1 in the colonic mucosa is a central pathological feature, contributing to the persistent inflammatory state. This technical guide provides an in-depth overview of the preclinical evidence for this compound in animal models of ulcerative colitis, focusing on the quantitative data and detailed experimental methodologies that underpin its rationale for clinical development. The promising results from these preclinical studies, particularly in the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, have paved the way for clinical trials in patients with UC.[1][2][3]

Mechanism of Action

This compound is a 20-base phosphorothioate (B77711) antisense oligonucleotide that is complementary to a sequence in the 3'-untranslated region of human ICAM-1 messenger RNA (mRNA). By binding to the ICAM-1 mRNA, this compound forms a DNA-RNA heteroduplex, which is a substrate for RNase H. This enzyme selectively degrades the RNA strand of the duplex, thereby preventing the translation of ICAM-1 protein and leading to a reduction in its cell surface expression. This targeted downregulation of ICAM-1 is intended to ameliorate inflammation by inhibiting the adhesion and transmigration of leukocytes into the inflamed intestinal tissue.

Preclinical Efficacy in Ulcerative Colitis Models

The primary preclinical evidence for this compound's efficacy in a model relevant to ulcerative colitis comes from a study utilizing dextran sodium sulfate (DSS)-induced colitis in mice. This model is widely used as it mimics many of the clinical and histological features of human UC.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

A key study by Bennett et al. (1997) investigated the prophylactic and therapeutic effects of a murine-specific ICAM-1 antisense oligonucleotide, ISIS 3082, in a DSS-induced colitis model.[4]

Induction of Colitis:

-

Animal Model: Male CD-1 mice.

-

Inducing Agent: 5% (w/v) dextran sodium sulfate (DSS) administered in the drinking water.

-

Duration: Continuous administration for a specified period to induce mild to moderate colitis, characterized by focal areas of inflammation and crypt abscesses.

Treatment Regimens:

-

Prophylactic Treatment: ISIS 3082 was administered subcutaneously once daily at doses of 0.1, 0.3, 1.0, 3.0, or 10 mg/kg, starting concurrently with the DSS administration. A scrambled control oligonucleotide was used as a negative control.

-

Therapeutic Treatment: To assess the effect on established disease, treatment with ISIS 3082 (1 mg/kg/day) was initiated after the development of clinical signs of colitis.

Endpoint Analysis:

-

Clinical Signs: Daily monitoring of body weight, stool consistency, and presence of rectal bleeding to calculate a Disease Activity Index (DAI).

-

Histological Analysis: At the end of the study, colons were removed, and sections were stained with hematoxylin (B73222) and eosin. Histological scoring was performed to assess the degree of inflammation, crypt damage, and leukocyte infiltration.

-

Immunohistochemistry: Colon sections were stained for ICAM-1 and the leukocyte marker LFA-1 to determine the effect of the antisense oligonucleotide on protein expression and immune cell infiltration.

The following table summarizes the key quantitative findings from the prophylactic treatment arm of the study by Bennett et al. (1997).[4]

| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score | Reduction in ICAM-1 Immunostaining | Reduction in Infiltrating Leukocytes |

| DSS Control | - | 2.8 ± 0.2 | N/A | N/A |

| Scrambled Control | 1.0 | 2.7 ± 0.3 | No significant reduction | No significant reduction |

| ISIS 3082 | 0.1 | 2.4 ± 0.3 | Not reported | Not reported |

| ISIS 3082 | 0.3 | 2.1 ± 0.2 | Not reported | Not reported |

| ISIS 3082 | 1.0 | 1.5 ± 0.2 | Significant reduction | Significant reduction |

| ISIS 3082 | 3.0 | 1.7 ± 0.3 | Not reported | Not reported |

| ISIS 3082 | 10.0 | 1.9 ± 0.3 | Not reported | Not reported |

*p < 0.05 compared to DSS control. Data are presented as mean ± SEM.

In the therapeutic treatment arm, administration of ISIS 3082 at 1 mg/kg/day to mice with established colitis also led to a significant reduction in the clinical severity of the disease.[4]

Indomethacin-Induced Ileitis in Rats

While not a direct model of ulcerative colitis, a study in a rat model of indomethacin-induced ileitis provides further preclinical support for the mechanism of action of ICAM-1 antisense oligonucleotides.

Induction of Ileitis:

-

Animal Model: Sprague-Dawley rats.

-

Inducing Agent: Subcutaneous injection of indomethacin (B1671933) (7.5 mg/kg) at 48 and 24 hours prior to the experiment.

Treatment Regimen:

-

Treatment: Intravenous administration of an ICAM-1 antisense oligonucleotide (ISIS 17470) at a dose of 2 mg/kg at 48 and 24 hours before observation. A scrambled control oligonucleotide was used as a negative control.

Endpoint Analysis:

-

Intravital Microscopy: Observation of leukocyte trafficking (rolling and adhesion) in ileal submucosal collecting venules.

-

Macroscopic and Histological Grading: Assessment of inflammation in the ileum.

-

Immunohistochemistry: Detection of ICAM-1 expression in ileal submucosal venules.

The following table summarizes the quantitative data on leukocyte-endothelial interactions.

| Treatment Group | Rolling Leukocytes (per 0.01 mm²) | Adherent Leukocytes (per 0.01 mm²) | Macroscopic Inflammation Score | Histological Inflammation Score |

| Healthy Control | 8.2 ± 3.1 | 0.5 ± 0.8 | 0 | 0 |

| Diseased Control | 27.8 ± 5.3 | 14.0 ± 4.4 | 3.5 ± 0.8 | 4.2 ± 1.1 |

| Scrambled Control | 25.4 ± 6.1 | 13.5 ± 3.9 | 3.3 ± 0.9 | 4.0 ± 1.3 |

| ICAM-1 ASO (2 mg/kg) | 5.7 ± 2.4 | 0.8 ± 1.1 | 1.2 ± 1.0 | 1.5 ± 1.2 |

*p < 0.05 compared to diseased control. Data are presented as mean ± SD.

Signaling Pathways and Experimental Workflows

The preclinical studies highlight a clear logical pathway from the molecular action of this compound to its therapeutic effect in animal models of colitis.

Conclusion

The preclinical data for this compound in ulcerative colitis models, primarily the DSS-induced colitis mouse model, provide a strong rationale for its clinical investigation. The murine-specific ICAM-1 antisense oligonucleotide, ISIS 3082, demonstrated a clear dose-dependent effect in both preventing and reversing the clinical and histological signs of colitis.[4] The mechanism of action, involving the specific downregulation of ICAM-1, is supported by immunohistochemical evidence of reduced ICAM-1 expression and a subsequent decrease in leukocyte infiltration into the inflamed colon.[4] Further evidence from a rat model of intestinal inflammation corroborates the inhibitory effect of ICAM-1 antisense oligonucleotides on leukocyte-endothelial interactions. These preclinical findings collectively highlight the potential of this compound as a targeted therapy for ulcerative colitis by disrupting a key process in the inflammatory cascade. The successful translation of these preclinical findings to the clinical setting, particularly with the enema formulation, underscores the importance of these foundational animal model studies.

References

- 1. Frontiers | Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease [frontiersin.org]

- 2. Intercellular adhesion molecule-1 (ICAM-1) deficiency protects mice against severe forms of experimentally induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intercellular adhesion molecule-1 (ICAM-1) in ulcerative colitis: presence, visualization, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An ICAM-1 antisense oligonucleotide prevents and reverses dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of Alicaforsen in Crohn's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and clinical research on alicaforsen (formerly ISIS 2302) for the treatment of Crohn's disease. This compound is a 20-base phosphorothioate (B77711) antisense oligonucleotide designed to specifically inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1), a key mediator in the inflammatory cascade associated with Crohn's disease. While intravenous this compound did not meet its primary endpoints in Phase III trials for active Crohn's disease, the foundational research laid the groundwork for its continued investigation in other inflammatory bowel diseases like ulcerative colitis and pouchitis.

Mechanism of Action: Targeting ICAM-1

This compound functions by binding to the 3' untranslated region of the messenger RNA (mRNA) that codes for human ICAM-1. This binding event creates a DNA-RNA hybrid, which is then recognized and degraded by the ubiquitous enzyme RNase H. The degradation of the ICAM-1 mRNA prevents its translation into protein, leading to a reduction in ICAM-1 expression on the surface of cells, particularly endothelial cells within the inflamed gut.

ICAM-1 is a transmembrane glycoprotein (B1211001) that is upregulated in response to pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ. It plays a crucial role in the recruitment and trafficking of leukocytes from the bloodstream into inflamed tissues by binding to β2-integrins, such as LFA-1, on the surface of leukocytes. By reducing ICAM-1 expression, this compound aims to disrupt this critical step in the inflammatory process, thereby decreasing the infiltration of immune cells into the intestinal mucosa.

Diagram: Mechanism of Action of this compound

Caption: this compound binds to ICAM-1 mRNA, leading to its degradation and reduced protein production.

Preclinical Studies in Colitis Models

Murine and rat analogues of this compound have demonstrated efficacy in various animal models of colitis. A commonly used model is dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics some of the pathological features of human ulcerative colitis.

Experimental Protocol: DSS-Induced Acute Colitis in Mice

This protocol outlines a general procedure for inducing acute colitis in mice using DSS.

-

Animal Model: 6-8 week old male C57BL/6 mice are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment with standard housing conditions (25°C, 12-hour light/dark cycle, and ad libitum access to food and water).

-

Induction of Colitis:

-

A 3-5% (w/v) solution of DSS is prepared in sterile drinking water.

-

The DSS solution is provided as the sole source of drinking water for 5-7 consecutive days. Control mice receive regular drinking water.

-

-

Monitoring:

-

Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool.

-

A Disease Activity Index (DAI) is calculated based on these parameters.

-

-

Termination and Analysis:

-

At the end of the induction period, mice are euthanized.

-

The colon is excised, and its length is measured. Colon shortening is an indicator of inflammation.

-

Tissue samples are collected for histological analysis (e.g., H&E staining to assess crypt damage, inflammation, and ulceration) and for quantifying ICAM-1 expression.

-

Diagram: Experimental Workflow for DSS-Induced Colitis Model

Caption: Workflow for inducing and assessing acute colitis in a mouse model using DSS.

Quantification of ICAM-1 Expression

Several methods can be employed to quantify the expression of ICAM-1 in preclinical and clinical samples.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of ICAM-1 protein in tissue sections.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

-

Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for ICAM-1.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

-

Detection: A chromogenic substrate (e.g., DAB) is used to visualize the antibody-antigen complex.

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.

Western Blot

Western blotting is used to quantify the amount of ICAM-1 protein in tissue homogenates or cell lysates.

-

Protein Extraction: Proteins are extracted from tissue or cell samples.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody against ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified relative to a loading control (e.g., β-actin or GAPDH).

Cell Adhesion Assays

Cell adhesion assays are performed to assess the functional consequence of ICAM-1 inhibition, which is a reduction in the adhesion of leukocytes to endothelial cells.

Experimental Protocol: Static Adhesion Assay

-

Plate Coating: 96-well plates are coated with recombinant human ICAM-1 and incubated overnight.

-

Blocking: The wells are washed and then blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific cell binding.

-

Cell Preparation: Leukocytes (e.g., T-cells) are isolated and labeled with a fluorescent dye (e.g., calcein-AM).

-

Adhesion: The labeled leukocytes are added to the ICAM-1 coated wells and incubated to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The number of adherent cells is proportional to the fluorescence intensity.

Clinical Trials of Intravenous this compound in Crohn's Disease

Several clinical trials have evaluated the efficacy and safety of intravenously administered this compound in patients with active Crohn's disease.

Phase III Clinical Trial in Steroid-Dependent Crohn's Disease

One of the pivotal trials was a randomized, double-blind, placebo-controlled study in patients with active, steroid-dependent Crohn's disease.

Table 1: Study Design and Patient Population

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | Active, steroid-dependent Crohn's disease |

| Inclusion Criteria | CDAI 200-350, on prednisone (B1679067) 10-40 mg/day |

| Treatment Groups | 1. Placebo2. This compound (2 mg/kg IV, 3x/week for 2 weeks)3. This compound (2 mg/kg IV, 3x/week for 4 weeks) |

| Primary Endpoint | Steroid-free remission (CDAI <150 off steroids) at week 14 |

Table 2: Key Efficacy Results

| Outcome | Placebo (n=99) | This compound (2 weeks, n=100) | This compound (4 weeks, n=100) | p-value |

| Steroid-Free Remission at Week 14 (%) | 18.8 | 20.2 | 21.2 | NS |

| Successful Steroid Withdrawal at Week 14 (%) | 64 | 78 | - | 0.032 |

| Mean Change in CDAI from Baseline at Week 14 | -52 | - | -136 (highest exposure subgroup) | 0.027 |

| Mean Change in IBDQ from Baseline at Week 14 | +15 | - | +43 (highest exposure subgroup) | 0.027 |

NS: Not Significant; CDAI: Crohn's Disease Activity Index; IBDQ: Inflammatory Bowel Disease Questionnaire. Data for CDAI and IBDQ changes are for the highest drug exposure subgroup compared to placebo.

Although the primary endpoint of steroid-free remission was not met for the overall treatment groups, post-hoc analysis revealed a correlation between drug exposure and clinical response. Patients in the highest quartile of drug exposure showed a statistically significant improvement in CDAI and IBDQ scores compared to placebo.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is administered intravenously for systemic effects. As an oligonucleotide, it is subject to metabolism by nucleases. Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for the intravenous formulation in Crohn's disease patients have been characterized in early-phase clinical trials.

Pharmacodynamics

The pharmacodynamic effect of this compound is the reduction of ICAM-1 expression. In clinical trials, this has been indirectly measured through clinical outcomes such as the Crohn's Disease Activity Index (CDAI). A direct correlation between this compound plasma concentration and the magnitude of clinical response has been suggested by pharmacokinetic/pharmacodynamic modeling.

Signaling Pathways Involving ICAM-1

ICAM-1 is involved in complex signaling pathways that mediate inflammation. Its expression is induced by pro-inflammatory cytokines, and its engagement with LFA-1 on leukocytes triggers intracellular signaling cascades in both the leukocyte and the endothelial cell.

Diagram: ICAM-1 Signaling in Inflammation

Caption: Pro-inflammatory cytokines induce ICAM-1 expression, which facilitates leukocyte adhesion.

Conclusion

The foundational studies of this compound provided a strong rationale for targeting ICAM-1 in inflammatory bowel disease. While the intravenous formulation of this compound did not demonstrate sufficient efficacy to gain approval for the treatment of active Crohn's disease, the research has been instrumental in advancing our understanding of the role of adhesion molecules in IBD pathogenesis. Furthermore, these studies have paved the way for the development and investigation of a topical enema

The RNase H-Mediated Mechanism of Action of Alicaforsen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alicaforsen (also known as ISIS 2302) is a second-generation antisense oligonucleotide (ASO) designed to specifically inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1). As a phosphorothioate-modified oligonucleotide, it offers enhanced stability and a well-defined mechanism of action. This technical guide provides an in-depth exploration of the core RNase H-based mechanism through which this compound exerts its therapeutic effects. It details the molecular interactions, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antisense therapeutics.

Introduction to this compound and its Target, ICAM-1

This compound is a 20-base synthetic phosphorothioate (B77711) antisense oligonucleotide with the sequence 5'-GCC CAA GCT GGC ATC CGT CA-3'.[1] It is specifically designed to bind to the 3'-untranslated region of the messenger RNA (mRNA) that encodes for human ICAM-1.[2] ICAM-1, also known as CD54, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[2][3] While constitutively expressed at low levels on various cells, including vascular endothelial cells and leukocytes, its expression is significantly upregulated in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interferon-gamma (IFN-γ).[4]

The overexpression of ICAM-1 plays a critical role in the inflammatory cascade by mediating the adhesion and transendothelial migration of leukocytes from the bloodstream into inflamed tissues.[2][3] This process is fundamental to the pathophysiology of numerous inflammatory disorders. By targeting ICAM-1, this compound aims to attenuate the inflammatory response at a key molecular step.

The Core Mechanism: RNase H-Mediated Degradation of ICAM-1 mRNA

The primary mechanism of action of this compound is the specific degradation of ICAM-1 mRNA through the recruitment of Ribonuclease H (RNase H), a ubiquitous intracellular enzyme.[2] This process can be broken down into the following key steps:

-

Cellular Uptake: this compound, being a relatively large and charged molecule, enters the cell through a process of endocytosis.

-

Hybridization: Once inside the cell, this compound specifically binds to its complementary sequence on the ICAM-1 mRNA molecule, forming a DNA-RNA heteroduplex.[2] The phosphorothioate backbone of this compound enhances its stability and binding affinity.

-

RNase H Recruitment and Cleavage: The DNA-RNA hybrid structure is a substrate for RNase H.[2] This enzyme recognizes the heteroduplex and selectively cleaves the RNA strand, in this case, the ICAM-1 mRNA.[2]

-

Target mRNA Degradation and ASO Recycling: The cleavage of the ICAM-1 mRNA by RNase H renders it non-functional and targets it for further degradation by cellular exonucleases. The intact this compound molecule is then released and can bind to another ICAM-1 mRNA molecule, allowing for a catalytic effect.

-

Reduced Protein Expression: The degradation of ICAM-1 mRNA leads to a significant reduction in the synthesis of ICAM-1 protein, thereby decreasing its cell surface expression.[2]

-

Therapeutic Effect: The downregulation of ICAM-1 on the surface of endothelial and other cells reduces the adhesion and migration of leukocytes to sites of inflammation, thus mitigating the inflammatory response.

Caption: RNase H-Mediated Mechanism of this compound Action

Quantitative Data

The efficacy of this compound in reducing ICAM-1 expression has been evaluated in various preclinical and clinical settings. While specific IC50 values are not consistently reported across publicly available literature, the data consistently demonstrates a dose-dependent reduction in ICAM-1 mRNA and protein levels.

Table 1: Summary of Preclinical and Clinical Efficacy of this compound

| Study Type | Model/Patient Population | This compound Dose | Outcome Measure | Result | Reference |

| Preclinical | In vitro human cells | Not specified | ICAM-1 mRNA and protein expression | Highly specific reduction in ICAM-1 mRNA and markedly lower protein expression. | [2] |

| Preclinical | Murine and rat models of inflammatory diseases | 0.06 - 10 mg/kg | Disease severity and ICAM-1 expression | Effective in a spectrum of models. | [1] |

| Clinical Trial (Phase II) | Steroid-dependent Crohn's disease | 2 mg/kg IV | Steroid-free remission | No significant difference from placebo in primary endpoint, but pharmacodynamic modeling suggested potential efficacy. | [2][5] |

| Clinical Trial (Phase II) | Active Ulcerative Colitis | 240 mg enema daily for 6 weeks | Disease Activity Index (DAI) | 70% improvement in DAI compared to 28% in placebo group. | [6] |

| Clinical Trial | Left-sided Ulcerative Colitis and Proctitis | 240 mg enema daily for 6 weeks | Partial Mayo score | Significant reduction from 6.0 to 2.4. | [7] |

| Clinical Trial | Chronic unremitting pouchitis | 240 mg enema daily for 6 weeks | Remission rate | 58% remission of pouchitis. | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the RNase-H based mechanism of this compound.

Quantification of ICAM-1 mRNA Levels by Real-Time RT-PCR

This protocol is designed to quantify the reduction in ICAM-1 mRNA levels in cells treated with this compound.

Objective: To measure the relative abundance of ICAM-1 mRNA transcripts following treatment with this compound.

Materials:

-

Cell culture of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

This compound and control oligonucleotides

-

RNA extraction kit (e.g., TRIzol reagent)

-

Reverse transcription kit

-

Real-time PCR system

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for human ICAM-1 and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or a control oligonucleotide for a specified time period (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using spectrophotometry.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, ICAM-1 specific primers, and a housekeeping gene's primers in separate reactions. The reaction mixture typically includes qPCR master mix, primers, and cDNA template.

-

Data Analysis: Analyze the amplification data. The relative expression of ICAM-1 mRNA is calculated using the ΔΔCt method, normalizing the ICAM-1 Ct values to the housekeeping gene's Ct values and comparing the treated samples to the untreated or control oligonucleotide-treated samples.

References

- 1. ISIS 2302, an antisense inhibitor of intercellular adhesion molecule 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, this compound (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: An Emerging Therapeutic Agent for Ulcerative Colitis and Refractory Pouchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an Antisense Inhibitor of Intercellular Adhesion Molecule-1, in the Treatment for Left-Sided Ulcerative Colitis and Ulcerative Proctitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Alicaforsen Beyond Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alicaforsen (formerly ISIS 2302) is a second-generation antisense oligonucleotide (ASO) designed to specifically target and inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1). As a phosphorothioate-modified oligonucleotide, this compound binds to the messenger RNA (mRNA) of ICAM-1, leading to its degradation via RNase H-mediated cleavage. This targeted action prevents the translation of ICAM-1 protein, a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory cascade. Over-expression of ICAM-1 is a hallmark of various inflammatory conditions, where it facilitates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. While extensively studied in the context of Inflammatory Bowel Disease (IBD), the ubiquitous role of ICAM-1 in inflammation suggests a broader therapeutic potential for this compound. This whitepaper explores the existing evidence for this compound's efficacy beyond IBD and proposes avenues for future investigation in other inflammatory-mediated diseases.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound's therapeutic effect is rooted in its ability to downregulate ICAM-1 expression. The process begins with the hybridization of the ASO to its complementary sequence on the ICAM-1 mRNA. This formation of a DNA-RNA duplex triggers the enzymatic activity of RNase H, which selectively cleaves the RNA strand of the duplex. The degradation of the ICAM-1 mRNA prevents its translation into protein by ribosomes, thereby reducing the amount of ICAM-1 present on the surface of endothelial cells and other cell types. By diminishing ICAM-1 levels, this compound effectively disrupts a critical step in the inflammatory response: the firm adhesion and subsequent migration of leukocytes to sites of inflammation. This targeted immunomodulatory effect holds promise for a range of conditions where leukocyte infiltration is a key pathological feature.

Mechanism of Action of this compound.

Demonstrated Therapeutic Potential Beyond IBD

While the primary focus of this compound's clinical development has been on IBD, including Crohn's disease and ulcerative colitis, preliminary evidence suggests its utility in other inflammatory conditions.

Psoriasis

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells. ICAM-1 is known to be overexpressed on endothelial cells and keratinocytes in psoriatic lesions, facilitating the recruitment of T cells into the skin. A Phase II clinical trial investigated the efficacy of a topical formulation of this compound in patients with mild to moderate plaque psoriasis.[1]

Quantitative Data Summary

| Endpoint | Timepoint | This compound (4% cream) | Placebo | p-value |

| Investigator's Global Response Score (IGRS) Improvement | Week 4 | Statistically Significant Improvement | - | 0.02 |

| Plaque Induration (Thickness) Improvement from Baseline | Week 4 | 31% | - | 0.013 |

| Plaque Induration (Thickness) Improvement from Baseline | Week 8 | 31% | - | 0.034 |

Experimental Protocol: Phase II Psoriasis Clinical Trial

-

Study Design: A double-masked, placebo-controlled, paired-plaque study.

-

Patient Population: 31 patients with mild to moderate plaque psoriasis.

-

Intervention: Patients applied a 4% topical this compound cream to one of two matched psoriatic plaques and a placebo cream to the other.

-

Dosing Regimen: Fifteen patients applied the creams once daily, and sixteen patients applied them twice daily.

-

Treatment Duration: 8 weeks, with a 12-week follow-up period.

-

Primary Efficacy Endpoints:

-

Investigator's Global Response Score (IGRS): A subjective 0-5 point scale assessing the overall improvement of the psoriatic plaque.

-

Plaque Induration: Measurement of plaque thickness.

-

-

Pharmacokinetic Assessment: Skin biopsies were taken from six patients to evaluate the concentration of this compound in the skin.

-

Safety Assessment: Monitoring of adverse events throughout the trial.

Renal Injury

ICAM-1 expression is upregulated in the kidney in response to various insults, including ischemia-reperfusion injury and obstructive nephropathy, where it mediates the infiltration of inflammatory cells that contribute to tissue damage and fibrosis. A preclinical study investigated the effects of an ICAM-1 ASO in a mouse model of unilateral ureteral obstruction (UUO), a well-established model of renal inflammation and fibrosis.

Quantitative Data Summary

| Outcome Measure | Treatment Group | Result |

| ICAM-1 Expression in Obstructed Kidney | ICAM-1 ASO | Markedly Reduced |

| Inflammatory Cell Infiltration | ICAM-1 ASO | Alleviated |

| Extracellular Matrix Accumulation | ICAM-1 ASO | Alleviated |

Experimental Protocol: Preclinical Unilateral Ureteral Obstruction (UUO) Model

-

Animal Model: Mice.

-

Disease Induction: Unilateral ureteral obstruction was surgically induced to model obstructive nephropathy.

-

Intervention: An ICAM-1 antisense oligonucleotide (ASON) was administered. To determine in vivo distribution, a fluorescein (B123965) isothiocyanate (FITC)-labeled ICAM-1 ASON was injected intravenously.

-

Outcome Measures:

-

In Vivo Distribution: Fluorescence microscopy was used to detect the localization of the FITC-labeled ASON in the kidney. The highest levels of fluorescein were detected within the proximal tubules 24 hours after injection.

-

ICAM-1 Expression: Assessed by immunohistology and Northern blot analysis in the obstructed kidney.

-

Renal Morphology and Inflammation: Histological analysis to evaluate the infiltration of inflammatory cells and the accumulation of extracellular matrix.

-

-

In Vitro Component: The study also investigated the effect of the ICAM-1 ASO on ICAM-1 expression in mouse renal tubular epithelial cells in culture, showing inhibition of interleukin-1beta-induced ICAM-1 expression at dosages of 100 and 200 nmol/L.

Proposed Therapeutic Applications and Experimental Workflows

The central role of ICAM-1 in leukocyte trafficking provides a strong rationale for investigating this compound in a variety of other inflammatory and autoimmune diseases. The following sections outline proposed experimental approaches for evaluating the therapeutic potential of this compound in these new indications.

Proposed Preclinical Experimental Workflow.

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive joint destruction. ICAM-1 is highly expressed on the synovial endothelium in RA patients and is crucial for the recruitment of inflammatory cells into the joint.

Proposed Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

-

Animal Model: DBA/1 mice, a strain susceptible to the induction of CIA.

-

Disease Induction: Immunization with type II collagen emulsified in complete Freund's adjuvant to induce an autoimmune arthritis that mimics many features of human RA.

-

Intervention: Prophylactic or therapeutic administration of this compound via intravenous or subcutaneous injection.

-

Control Groups: Vehicle-treated and scrambled (non-targeting) ASO-treated mice.

-

Outcome Measures:

-

Clinical Assessment: Daily monitoring and scoring of paw swelling and erythema.

-

Histopathology: Histological examination of joint tissues to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum and joint homogenates. Immunohistochemical staining for ICAM-1 expression in synovial tissue.

-

Functional Assessment: Grip strength tests to evaluate joint function.

-

Transplant Rejection

ICAM-1 plays a significant role in both acute and chronic allograft rejection by mediating the adhesion of recipient leukocytes to the graft endothelium, leading to graft damage.

Proposed Experimental Protocol: Murine Heart or Kidney Allotransplantation Model

-

Animal Model: Allogeneic transplantation between mismatched mouse strains (e.g., C57BL/6 donor to BALB/c recipient).

-

Intervention: Systemic administration of this compound to the recipient, starting prior to or at the time of transplantation.

-

Control Groups: Vehicle-treated and scrambled ASO-treated recipients.

-

Outcome Measures:

-

Graft Survival: Monitoring of graft function (e.g., palpable heartbeat for heart grafts, serum creatinine (B1669602) for kidney grafts) and time to rejection.

-

Histopathology: Histological assessment of the graft for signs of rejection, including inflammatory cell infiltration, endothelialitis, and tissue damage.

-

Immunohistochemistry: Staining for ICAM-1 expression and immune cell markers (e.g., CD4+, CD8+, macrophages) within the graft.

-

Gene Expression Analysis: Measurement of inflammatory gene expression in the graft tissue.

-

Conclusion

This compound's targeted mechanism of action, which specifically inhibits the production of the pro-inflammatory adhesion molecule ICAM-1, provides a strong rationale for its investigation in a wide range of inflammatory diseases beyond its initial focus on IBD. The positive results from a Phase II clinical trial in psoriasis and preclinical data in a model of renal injury underscore this potential. The proposed experimental protocols for rheumatoid arthritis and transplant rejection offer a roadmap for further preclinical evaluation of this compound in these and other ICAM-1-mediated conditions. Further research is warranted to fully elucidate the therapeutic breadth of this promising antisense oligonucleotide.

References

Alicaforsen's Impact on ICAM-1 mRNA Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Alicaforsen, a first-generation antisense oligonucleotide, and its specific impact on the degradation pathways of Intercellular Adhesion Molecule-1 (ICAM-1) messenger RNA (mRNA). This compound has been investigated as a therapeutic agent for inflammatory diseases, particularly ulcerative colitis, owing to its ability to downregulate the expression of ICAM-1, a key molecule in the inflammatory cascade. This document details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the effects of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers in the field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a comprehensive understanding of the core concepts.

Introduction: this compound and the Role of ICAM-1 in Inflammation

Intercellular Adhesion Molecule-1 (ICAM-1), a transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily, is a critical mediator of inflammatory responses.[1][2][3] Its expression is upregulated on the surface of various cell types, including endothelial and epithelial cells, in response to pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[4][5] ICAM-1 facilitates the adhesion and transmigration of leukocytes from the bloodstream to sites of inflammation, a crucial step in the inflammatory cascade.[6][7]